molecular formula C20H16ClN5O2 B2846695 6-[2-(4-chlorophenyl)-2-oxoethyl]-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 888425-47-6

6-[2-(4-chlorophenyl)-2-oxoethyl]-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2846695
CAS No.: 888425-47-6
M. Wt: 393.83
InChI Key: MGYDGJDDERZQOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazolopyrimidinone class, characterized by a fused triazole-pyrimidine core. The 3-position is substituted with a 3,5-dimethylphenyl group, while the 6-position carries a 2-(4-chlorophenyl)-2-oxoethyl moiety. The planar triazolopyrimidinone system facilitates π-π stacking interactions, critical for interactions with biological targets like enzymes or receptors .

Properties

IUPAC Name

6-[2-(4-chlorophenyl)-2-oxoethyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2/c1-12-7-13(2)9-16(8-12)26-19-18(23-24-26)20(28)25(11-22-19)10-17(27)14-3-5-15(21)6-4-14/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYDGJDDERZQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C4=CC=C(C=C4)Cl)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-[2-(4-chlorophenyl)-2-oxoethyl]-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-[2-(4-chlorophenyl)-2-oxoethyl]-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has been studied for various scientific research applications, including:

    Chemistry: As a synthetic intermediate in the preparation of other heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to the desired pharmacological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations in Triazolopyrimidinone Derivatives
Compound Name Core Structure Substituents (Position) Key Features Reference
Target Compound Triazolo[4,5-d]pyrimidin-7-one 3: 3,5-dimethylphenyl; 6: 2-(4-chlorophenyl)-2-oxoethyl Planar core; chloro and methyl groups enhance electronic and steric effects
5-(4-Chloro-phen-oxy)-6-isopropyl-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one Triazolo[4,5-d]pyrimidin-7-one 3: phenyl; 5: 4-chlorophenoxy; 6: isopropyl Isopropyl increases hydrophobicity; phenoxy group alters electronic density
3-(4-chlorophenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one Triazolo[4,5-d]pyrimidin-7-one 3: 4-chlorophenyl; 6: 4-methylbenzyl Benzyl group improves lipophilicity; chlorophenyl enhances binding affinity
6-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylbenzyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one Triazolo[4,5-d]pyrimidin-7-one 3: 2-methylbenzyl; 6: oxadiazole-chlorophenyl Oxadiazole introduces rigidity; chlorophenyl aids in target specificity

Key Observations :

  • Electronic Properties : The 2-oxoethyl group in the target compound may engage in hydrogen bonding, unlike the oxadiazole or thioxo groups in related structures (e.g., ), which alter electronic delocalization .
Structural and Electronic Features
  • Planarity: The triazolopyrimidinone core in the target compound and its analogs (e.g., ) is nearly planar (deviation <0.021 Å), critical for π-π interactions. Dihedral angles between substituents and the core (e.g., 87.74° in ) suggest steric hindrance may limit binding in some cases .
  • Electronic Modulation : The 4-chlorophenyl group’s electron-withdrawing effect contrasts with electron-donating groups (e.g., methyl in ), altering charge distribution and dipole moments, which may influence receptor binding .

Biological Activity

Introduction

The compound 6-[2-(4-chlorophenyl)-2-oxoethyl]-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic molecule characterized by its unique structural features that include triazole and pyrimidine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antiviral and anticancer agent.

Structural Characteristics

The compound's structure can be described as follows:

  • Triazole and Pyrimidine Rings : These heterocyclic structures are known for their biological activity and ability to interact with various biological targets.
  • Chlorophenyl Group : The presence of a chlorophenyl moiety enhances hydrophobic interactions, which may improve binding affinity to biological macromolecules.
  • Dimethylphenyl Substituent : This group may contribute to the compound's overall stability and activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The triazole and pyrimidine components can inhibit enzymes or receptors involved in critical cellular processes. Notably, the chlorophenyl group may enhance these interactions through hydrophobic effects.

Antiviral Activity

Research indicates that derivatives of triazolo[4,5-d]pyrimidin-7(6H)-ones exhibit significant antiviral properties. For instance:

  • Chikungunya Virus (CHIKV) : Studies have shown that related compounds can inhibit CHIKV replication by targeting the viral capping enzyme nsP1. This inhibition is crucial for viral RNA synthesis and has been observed in low micromolar concentrations .

Anticancer Potential

The compound's structure suggests potential anticancer properties:

  • Inhibition of Cancer Cell Lines : Preliminary studies have indicated that modifications in the structure can lead to varied anticancer activities. For example, compounds with similar scaffolds have shown promising results against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer) cells .
CompoundTargetIC50 Value (µM)Activity
6nA5495.9 ± 1.7Induces apoptosis
Related TriazolesCHIKVLow µM rangeInhibits replication

Case Studies

  • Antiviral Efficacy : A study focused on triazolopyrimidine derivatives demonstrated that certain modifications led to enhanced antiviral activity against CHIKV. The compounds were tested in vitro for their ability to reduce viral load and inhibit cell death caused by the virus .
  • Cytotoxicity Evaluation : Another study evaluated the cytotoxic effects of related compounds on various cancer cell lines. The results indicated a dose-dependent increase in apoptotic cells when treated with specific analogs of triazolo[4,5-d]pyrimidin-7-one .

Q & A

Basic: How can researchers optimize the synthetic yield of this triazolopyrimidine derivative?

Methodological Answer:
Optimization involves:

  • Stepwise Cyclization : Use precursors like chlorophenyl hydrazines and pyrimidine intermediates under acidic conditions to form the triazole ring (e.g., HCl catalysis at 80–100°C) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction homogeneity and intermediate stability .
  • Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product from byproducts .
  • Real-Time Monitoring : Use TLC and HPLC to track reaction progress and adjust conditions dynamically .

Basic: What analytical techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and ring fusion patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups) .
  • X-Ray Crystallography : Resolve crystal packing and confirm stereochemistry using SHELX-97 for refinement (R-factor < 0.05) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 450.1±0.2) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with halogen (F, Br), methyl, or methoxy groups at the 3,5-dimethylphenyl or 4-chlorophenyl positions to assess electronic effects .
  • Biological Assays : Test kinase inhibition (e.g., CDK2/cyclin E) via competitive ELISA or fluorescence polarization to correlate substituents with IC50_{50} values .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins like EGFR or VEGFR2 .

Advanced: What experimental approaches elucidate the mechanism of action in biological systems?

Methodological Answer:

  • Enzyme Inhibition Assays : Use kinetic studies (e.g., Michaelis-Menten plots) to determine if the compound acts as a competitive/non-competitive inhibitor .
  • Cellular Apoptosis Assays : Flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3/9 activation) to confirm pro-apoptotic effects .
  • Target Engagement : SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics to purified targets .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Comparative Assays : Replicate studies under standardized conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Structural Analysis : Compare crystallographic data (e.g., dihedral angles of the triazole ring) to identify conformational impacts on activity .
  • Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity) to cluster data by assay type and exclude outliers .

Advanced: What strategies address challenges in crystallographic refinement of this compound?

Methodological Answer:

  • Twinning Correction : Use SHELXL’s TWIN/BASF commands for twinned crystals, refining batch scale factors .
  • Disordered Atoms : Apply PART/SADI restraints to model flexible substituents (e.g., oxoethyl side chains) .
  • High-Resolution Data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve resolution (< 1.0 Å) and reduce Rmerge_{merge} .

Advanced: What methodologies are recommended for toxicology profiling?

Methodological Answer:

  • In Vitro Cytotoxicity : MTT assays on HEK293 and HepG2 cells to determine CC50_{50} values .
  • hERG Channel Inhibition : Patch-clamp electrophysiology to assess cardiac safety risks (IC50_{50} > 10 μM preferred) .
  • In Vivo Models : Acute toxicity studies in rodents (OECD 423) with histopathological analysis of liver/kidney tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.